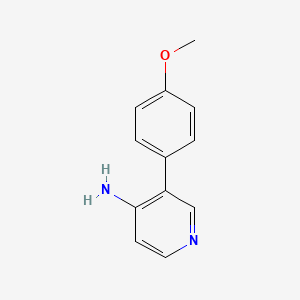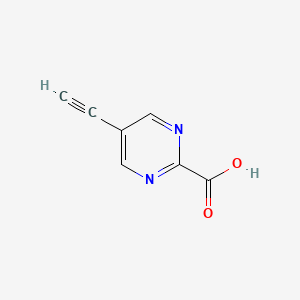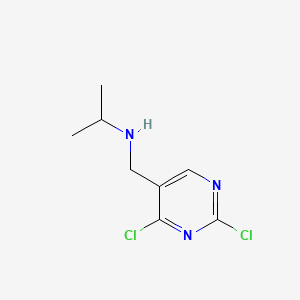
2,6-Dimethoxypyridin-3,5-diboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxypyridine-3,5-diboronic acid is a versatile chemical compound with the molecular formula C7H10BNO4 It is a derivative of pyridine, featuring two methoxy groups at positions 2 and 6, and boronic acid groups at positions 3 and 5
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxypyridine-3,5-diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxypyridine-3,5-diboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethoxypyridine.
Borylation Reaction: The introduction of boronic acid groups at positions 3 and 5 is achieved through a borylation reaction. This can be done using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2,6-Dimethoxypyridine-3,5-diboronic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxypyridine-3,5-diboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid groups with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxypyridine-3,5-diboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid groups interact with palladium catalysts to form reactive intermediates, which then couple with aryl or vinyl halides to form biaryl products. This mechanism is widely exploited in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxypyridine-3-boronic acid: Similar structure but with only one boronic acid group.
2,6-Dimethoxyphenylboronic acid: A phenyl derivative with similar functional groups.
3,5-Dimethoxyphenylboronic acid: Another phenyl derivative with methoxy and boronic acid groups.
Uniqueness
2,6-Dimethoxypyridine-3,5-diboronic acid is unique due to the presence of two boronic acid groups on the pyridine ring, which enhances its reactivity and versatility in cross-coupling reactions compared to similar compounds with only one boronic acid group.
Eigenschaften
IUPAC Name |
(5-borono-2,6-dimethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11B2NO6/c1-15-6-4(8(11)12)3-5(9(13)14)7(10-6)16-2/h3,11-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVINSUSNLQQHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1OC)OC)B(O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11B2NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675384 |
Source


|
| Record name | (2,6-Dimethoxypyridine-3,5-diyl)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-25-1 |
Source


|
| Record name | (2,6-Dimethoxypyridine-3,5-diyl)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)
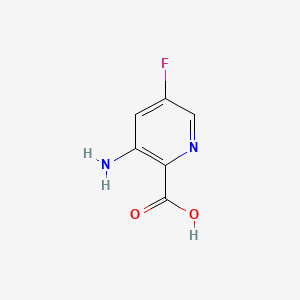


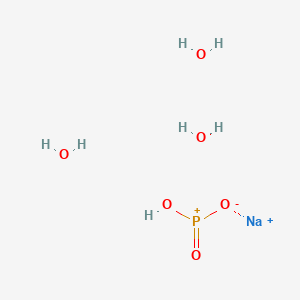

![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)
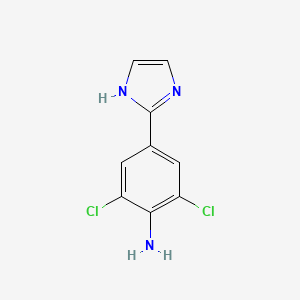
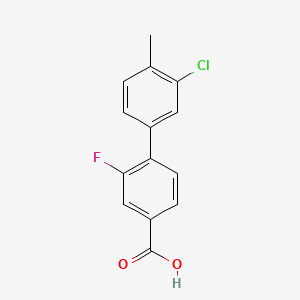
![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)
